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Abstract

Bicine, or N,N-bis(2-hydroxyethyl)glycine, is a zwitterionic biological buffer that has become an
indispensable tool in a wide array of life science research applications. As one of the "Good's
buffers," it fulfills many of the criteria for an ideal buffer for biological systems, including high
water solubility, minimal interaction with biological membranes, and a pKa value near
physiological pH. This technical guide provides a comprehensive overview of Bicine, including
its chemical and physical properties, its advantages and limitations, and detailed protocols for
its use in key laboratory techniques such as electrophoresis and enzyme assays. Furthermore,
this document explores its role as a chelating agent and provides quantitative data on its
interaction with various metal ions, offering researchers the critical information needed to
design and execute robust and reproducible experiments.

Introduction to Bicine as a Good's Buffer

Developed by Dr. Norman Good and his colleagues, the "Good's buffers" are a series of
zwitterionic buffers designed to meet the specific needs of biological research.[1] These buffers
are characterized by several desirable properties that minimize interference with biological
systems. Bicine, with its useful pH range of 7.6 to 9.0, is a prominent member of this family.[2]

The key characteristics of Good's buffers, all of which are exhibited by Bicine, include:
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e pKa between 6.0 and 8.0: While Bicine's pKa is slightly above this range, its effective
buffering capacity falls within a physiologically relevant alkaline range.[2]

» High Water Solubility: Bicine is highly soluble in water, facilitating the preparation of
concentrated stock solutions.[3]

 Membrane Impermeability: Its zwitterionic nature at physiological pH prevents it from readily
crossing biological membranes.

» Minimal Salt Effects: Bicine generally has a limited impact on the ionic strength of a solution.

o Low Metal Chelation (with exceptions): While considered to have low metal-binding
capabilities, Bicine does form complexes with certain divalent and trivalent metal ions, a
factor that must be considered in experimental design.[2]

o Chemical Stability: It is stable and resistant to enzymatic degradation.

o Optical Transparency: Bicine does not absorb significantly in the UV-visible range,
preventing interference with spectrophotometric assays.

Physicochemical Properties of Bicine

A thorough understanding of Bicine's properties is essential for its effective application.

© 2025 BenchChem. All rights reserved. 2/14 Tech Support


https://www.itwreagents.com/uploads/20190506/IP_022EN.pdf
https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/362/844/b8660pis.pdf
https://www.itwreagents.com/uploads/20190506/IP_022EN.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8054949?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

Property

Value Reference

Chemical Name

N,N-bis(2-hydroxyethyl)glycine

Molecular Formula CeH13NOa4

Molecular Weight 163.17 g/mol

Appearance White crystalline powder

pKa at 20°C 8.35

pKa at 25°C 8.26 [2]
pKa at 37°C 8.156 [4]
Useful pH Range 76-9.0 [2]
d(pKa)/dT (°CY) -0.018 [2]

Effect of Temperature on pKa

The pKa of Bicine is sensitive to temperature changes, a critical consideration for experiments

conducted at temperatures other than ambient.[1] As the temperature increases, the pKa of

Bicine decreases. This relationship is quantified by the d(pKa)/dT value.

Temperature (°C) pKa
20 8.35
25 8.26
37 8.16

This table is a compilation of data from multiple sources providing pKa values at specific

temperatures.[2][4]

Applications in Biological Research

Bicine's properties make it a versatile buffer for a variety of applications.
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Electrophoresis

Bicine is particularly well-suited for use in polyacrylamide gel electrophoresis (PAGE),
especially for the separation of proteins and peptides. A Bicine-based buffer system can offer
enhanced resolution compared to traditional glycine-based systems, particularly for membrane
proteins.[5]

Enzyme Assays

The stable pH environment provided by Bicine is crucial for many enzymatic reactions. Its
relatively weak interaction with many divalent cations, which are often cofactors for enzymes,
makes it a suitable buffer for studying enzyme kinetics and for use in diagnostic assays.[3] A
notable example is its use in creatine kinase assays.

Protein Crystallization

Maintaining a stable pH is critical for successful protein crystallization. Bicine is frequently used
in crystallization screens and optimization experiments due to its ability to provide consistent
pH buffering in the alkaline range, which can be optimal for the crystallization of certain
proteins.[3]

Chromatography

In protein purification techniques such as ion-exchange chromatography, Bicine can be used to
maintain a stable pH, which is essential for the differential binding and elution of proteins from
the column matrix.

Bicine as a Chelating Agent

Contrary to the ideal of a non-chelating buffer, Bicine does interact with several metal ions. This
property can be either a disadvantage, if the metal ion is essential for the biological process
under investigation, or an advantage, for example in preventing the precipitation of metal salts
in culture media. The stability of these complexes is described by the stability constant (log K).
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Metal lon Log K1 (1:1 Bicine:Metal) Log K2 (2:1 Bicine:Metal)
cu(ln 7.96 6.04

Ni(I1) 6.42 4.88

Co(ll) 5.48 4.22

Zn(ll) 5.86 4.74

Mn(Il) 35

Mg(l) 2.8

ca(ll) 2.9

Fe(lll) 10.1

This table presents a summary of stability constants (log K) for the formation of Bicine-metal

ion complexes. The data is compiled from various sources and experimental conditions may

vary.[6]

Experimental Protocols

Preparation of a 1 M Bicine Stock Solution

Materials:

Bicine (MW: 163.17 g/mol )

High-purity, deionized water

pH meter

Magnetic stirrer and stir bar

Volumetric flask (e.g., 1 L)

Procedure:

Sodium hydroxide (NaOH) solution (e.g., 10 M)
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e Weigh out 163.17 g of Bicine powder.
e Add the Bicine powder to a beaker containing approximately 800 mL of deionized water.
o Place the beaker on a magnetic stirrer and stir until the Bicine is completely dissolved.

o Carefully add NaOH solution dropwise to adjust the pH to the desired value (e.g., pH 8.3).
Monitor the pH continuously with a calibrated pH meter.

o Once the desired pH is reached, transfer the solution to a 1 L volumetric flask.

* Rinse the beaker with a small amount of deionized water and add the rinsing to the
volumetric flask.

 Bring the final volume to 1 L with deionized water.
o Stopper the flask and invert several times to ensure the solution is homogeneous.

e The 1 M Bicine stock solution can be stored at room temperature.

Bicine-Based SDS-PAGE Protocol

This protocol describes a Bicine-based buffer system for SDS-PAGE, which can provide
improved resolution for a broad range of proteins.

Solutions:
e Anode Buffer (1x):

o 0.2 M Tris-HCI, pH 8.9
o Cathode Buffer (1x):

o 0.1 M Tris

o 0.1 M Bicine

[e]

1% (w/v) SDS
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o Gel Buffer (4x):

o 1.5 M Tris-HCI, pH 8.8

o Stacking Gel Buffer (4x):

o 0.5 M Tris-HCI, pH 6.8

o Acrylamide/Bis-acrylamide solution (e.g., 30%)

e 10% (w/v) Ammonium persulfate (APS)

e TEMED

e 2x Sample Buffer:

[e]

125 mM Tris-HCI, pH 6.8

o

4% (w/v) SDS

[¢]

20% (v/v) Glycerol

[¢]

10% (v/v) 2-Mercaptoethanol

[e]

0.02% (w/v) Bromophenol blue

Procedure:

o Prepare the Resolving Gel:

[¢]

In a beaker, mix the Gel Buffer, Acrylamide/Bis-acrylamide solution, and water to the
desired acrylamide concentration.

o

Add APS and TEMED to initiate polymerization.

[e]

Immediately pour the solution between the gel plates, leaving space for the stacking gel.

o

Overlay with water or isopropanol to ensure a flat surface.
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o Allow the gel to polymerize completely.

o Prepare the Stacking Gel:

[e]

In a separate beaker, mix the Stacking Gel Buffer, Acrylamide/Bis-acrylamide solution, and
water.

Add APS and TEMED.

[e]

o

Pour the stacking gel solution on top of the polymerized resolving gel and insert the comb.

[¢]

Allow the stacking gel to polymerize.
o Sample Preparation and Loading:
o Mix protein samples with an equal volume of 2x Sample Buffer.
o Heat the samples at 95°C for 5 minutes.
o Load the samples into the wells of the stacking gel.
o Electrophoresis:
o Place the gel cassette into the electrophoresis tank.
o Fill the inner chamber with Cathode Buffer and the outer chamber with Anode Buffer.

o Connect the power supply and run the gel at a constant voltage until the dye front reaches
the bottom of the gel.

Creatine Kinase (CK) Enzyme Assay using Bicine Buffer

This protocol outlines a spectrophotometric assay for measuring creatine kinase activity using
Bicine as the buffering agent.

Reagents:

 Bicine Assay Buffer (pH 8.6):
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o 100 mM Bicine

o Adjust pH to 8.6 with NaOH.

e Substrate Solution:

(¢]

30 mM Creatine Phosphate

2 mM ADP

[¢]

10 mM Glucose

o

[e]

10 mM Magnesium Acetate

0.6 mM NADP+

o

[¢]

Dissolved in Bicine Assay Buffer.
e Enzyme Solution:
o 2 U/mL Hexokinase
o 1.5 U/mL Glucose-6-Phosphate Dehydrogenase
o Dissolved in Bicine Assay Buffer.
o Sample: Serum or other biological fluid containing creatine kinase.
Procedure:
e Reaction Mixture Preparation:
o In a cuvette, combine 1 mL of the Substrate Solution and 0.1 mL of the Enzyme Solution.
e Pre-incubation:

o Incubate the reaction mixture at 37°C for 5 minutes to allow the temperature to equilibrate
and to consume any endogenous ATP.
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« Initiation of Reaction:
o Add 0.05 mL of the sample to the cuvette and mix gently by inversion.
e Spectrophotometric Measurement:
o Immediately place the cuvette in a spectrophotometer set to 340 nm and 37°C.

o Record the change in absorbance over time for 3-5 minutes. The rate of increase in
absorbance is due to the formation of NADPH.

e Calculation of CK Activity:
o Calculate the rate of change in absorbance per minute (AA/min).

o Use the molar extinction coefficient of NADPH (6.22 x 103 M~1cm™1) to calculate the
enzyme activity in Units/L.

Visualizations
Good's Buffer Selection Criteria
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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